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Introduction
Transient Receptor Potential Melastatin 7 (TRPM7) is a ubiquitously expressed ion channel

fused to a C-terminal α-kinase domain, playing a critical role in cellular Mg²⁺ homeostasis, cell

proliferation, and survival.[1][2] Given its involvement in various physiological and pathological

processes, including anoxic neuronal death and cancer, TRPM7 has emerged as a significant

target for therapeutic intervention.[1][2] 2-Aminoethoxydiphenyl borate (2-APB) is a versatile

chemical modulator widely used in ion channel research.[3][4][5] Initially recognized as an

inhibitor of IP3 receptors and store-operated calcium channels, 2-APB has been shown to

affect a broad spectrum of TRP channels, including TRPM7.[3][4][5][6] This document provides

detailed application notes and protocols for utilizing 2-APB to investigate the function of TRPM7

channels, tailored for researchers, scientists, and professionals in drug development.

Mechanism of Action of 2-APB on TRPM7
While initially considered a direct blocker, emerging evidence strongly suggests that 2-APB

inhibits TRPM7 channels through an indirect mechanism involving intracellular acidification.[3]

[4][7] At concentrations of 100 µM and higher, 2-APB has been shown to cause a potent and

reversible acidification of the cytoplasm.[3][4] TRPM7 channels are known to be sensitive to

and inhibited by intracellular acidic pH, with a reported IC50 of pH 6.3.[3] The inhibitory effect of

2-APB on TRPM7 currents is significantly diminished when the intracellular solution is strongly

buffered at a physiological or alkaline pH, for instance, by increasing the HEPES concentration

from 1 mM to 140 mM.[3][4][5] This finding is crucial for the design and interpretation of

experiments using 2-APB to study TRPM7.
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Data Presentation: Quantitative Effects of 2-APB on
TRPM7
The following tables summarize the quantitative data on the inhibitory effects of 2-APB on

TRPM7 channels from various studies.

Table 1: Inhibitory Concentrations of 2-APB on TRPM7 Currents

Cell Type Method
2-APB
Concentration
(µM)

Inhibition Reference

Jurkat T

lymphocytes
Patch Clamp 10

No noticeable

inhibition
[3]

Jurkat T

lymphocytes
Patch Clamp 50

Slow onset of

inhibition
[3]

Jurkat T

lymphocytes
Patch Clamp 100

Potent and

reversible

inhibition

[3]

Jurkat T

lymphocytes
Patch Clamp 100-300

60-70% inhibition

of current
[5]

Jurkat T

lymphocytes
Patch Clamp 300

Potent and

reversible

inhibition

[3]

HEK-M7 cells Patch Clamp 120 (IC50) Current blockade

HEK-M7 cells
Mn²⁺ quenching

of Fura-2
115 (IC50)

Quench

blockade

Native and

overexpressed
Various

70-170 (IC50

range)

Voltage-

independent

inhibition

[3][5]

Table 2: Effects of 2-APB on Cell Viability in TRPM7-Expressing Cells
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Cell Line Assay
2-APB
Concentration
(µM)

Effect Reference

HEK-M7 Viability Assay 100-200
Inhibition of

viability
[8]

WT-HEK Viability Assay 100-200
No significant

effect
[8]

MDA-MB-231,

AU565, T47D
Viability Assay Not specified

Suppression of

viability
[8]

Experimental Protocols
Detailed methodologies for key experiments to study TRPM7 function using 2-APB are

provided below.

Protocol 1: Electrophysiological Recording of TRPM7
Currents using Patch-Clamp
This protocol is designed to measure TRPM7 channel activity and its inhibition by 2-APB.

1. Cell Preparation:

Culture cells (e.g., Jurkat T cells or HEK293 cells overexpressing TRPM7) under standard

conditions.

For adherent cells, plate them on glass coverslips 24-48 hours before the experiment. For

suspension cells, they can be used directly.

2. Solutions:

External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH

adjusted to 7.2 with NaOH).

Internal (Pipette) Solution (in mM):
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Low Buffer: 130 Cs-glutamate, 8 NaCl, 10 EGTA, 1 HEPES (pH adjusted to 7.2 with

CsOH). To activate TRPM7, ensure the internal solution is nominally free of Mg²⁺.

High Buffer (Control): 130 Cs-glutamate, 8 NaCl, 10 EGTA, 140 HEPES (pH adjusted to

7.2 with CsOH).

2-APB Stock Solution: Prepare a 100 mM stock solution of 2-APB in DMSO. Dilute to the

final desired concentration in the external solution immediately before use.

3. Electrophysiology:

Perform whole-cell patch-clamp recordings using a standard patch-clamp amplifier and data

acquisition system.

Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal

solution.

Establish a whole-cell configuration and hold the cell at a potential of -60 mV.

Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) every 5-10 seconds to

elicit TRPM7 currents, which are characterized by their outward rectification.

Allow the TRPM7 current to fully develop as the intracellular Mg²⁺ is depleted by the pipette

solution.

Once a stable baseline current is established, perfuse the cells with the external solution

containing the desired concentration of 2-APB.

Record the current inhibition. The onset of inhibition by 2-APB is typically slow.

To confirm reversibility, wash out the 2-APB with the control external solution.

To validate the acidification mechanism, repeat the experiment using the high HEPES

internal solution, which should abolish the inhibitory effect of 2-APB.

Protocol 2: Calcium Imaging to Measure TRPM7-
Mediated Cation Influx
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This protocol measures changes in intracellular calcium as an indicator of TRPM7 channel

activity. A similar approach can be used with other divalent cations like Mn²⁺ that quench fura-2

fluorescence.

1. Cell Preparation:

Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

2. Dye Loading:

Prepare a loading buffer (e.g., HBSS) containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-

127.

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.

Wash the cells with dye-free buffer for at least 30 minutes to allow for de-esterification of the

dye.

3. Imaging:

Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope

equipped with a ratiometric imaging system.

Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emission at

510 nm.

Establish a stable baseline fluorescence ratio in a physiological buffer.

To assess TRPM7-mediated influx, one can use a TRPM7 agonist like naltriben or use

conditions that favor TRPM7 opening.[9]

To study inhibition, after establishing a baseline or agonist-induced signal, perfuse the cells

with a buffer containing 2-APB.

Record the change in the 340/380 nm fluorescence ratio, which corresponds to the change

in intracellular Ca²⁺ concentration.

Protocol 3: Cell Viability Assay
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This protocol assesses the effect of TRPM7 inhibition by 2-APB on cell proliferation and

viability.

1. Cell Seeding:

Seed cells (e.g., TRPM7-expressing and wild-type control cells) in a 96-well plate at a

density of 5,000-10,000 cells per well.

Allow the cells to attach and grow for 24 hours.

2. Treatment:

Prepare serial dilutions of 2-APB in the cell culture medium.

Replace the medium in the wells with the medium containing different concentrations of 2-

APB. Include a vehicle control (DMSO).

Incubate the cells for 24-72 hours.

3. Viability Measurement:

Use a standard cell viability reagent such as MTT or a Cell Counting Kit-8 (CCK-8).

For MTT assay, add MTT solution to each well and incubate for 2-4 hours at 37°C. Then,

solubilize the formazan crystals with a solubilization buffer and read the absorbance at the

appropriate wavelength (e.g., 570 nm).

For CCK-8, add the reagent to each well, incubate for 1-4 hours, and measure the

absorbance at 450 nm.

Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
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Caption: Proposed mechanism of TRPM7 inhibition by 2-APB.
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Caption: Experimental workflow for patch-clamp analysis.
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Caption: Signaling pathways involving TRPM7 affected by 2-APB.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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